molecular formula C22H44N2NiS4 B14682428 Nickel diamyldithiocarbamate CAS No. 36259-37-7

Nickel diamyldithiocarbamate

Cat. No.: B14682428
CAS No.: 36259-37-7
M. Wt: 523.6 g/mol
InChI Key: CLAOPPKPKMUFTM-UHFFFAOYSA-L
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Description

Nickel diamyldithiocarbamate is a metal-organic compound belonging to the versatile class of dithiocarbamate complexes, which are characterized by their strong metal-binding capacity through two sulfur atoms . These compounds are of significant interest in advanced materials science and bio-inorganic chemistry. In research, nickel dithiocarbamates are primarily valued as single-source precursors for the synthesis of nickel sulfide and nickel oxide nanoparticles . The thermal decomposition of these complexes allows for the controlled preparation of nanoscale materials, which have potential applications in catalysis and energy storage. The structural geometry around the nickel center in such complexes is typically square planar, a common arrangement for nickel(II) dithiocarbamates that influences their electronic properties and reactivity . Furthermore, studies on related nickel dithiocarbamate complexes have shown promising biological properties, including antibacterial activity against various bacterial strains . The mechanism of action for such activity is often attributed to the ability of the complex to alter metabolic activities within microorganisms or to the synergistic effect between the nickel ion and the dithiocarbamate ligand, which can enhance lipophilicity and facilitate permeation through cell membranes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36259-37-7

Molecular Formula

C22H44N2NiS4

Molecular Weight

523.6 g/mol

IUPAC Name

N,N-dipentylcarbamodithioate;nickel(2+)

InChI

InChI=1S/2C11H23NS2.Ni/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2

InChI Key

CLAOPPKPKMUFTM-UHFFFAOYSA-L

Canonical SMILES

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Ni+2]

Origin of Product

United States

Coordination Chemistry of Nickel Dithiocarbamate Systems

Nature of the Dithiocarbamate (B8719985) Ligand

Dithiocarbamates (R₂NCS₂⁻) are versatile monoanionic ligands that play a significant role in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals, including nickel, is a subject of extensive research. The electronic and structural characteristics of the dithiocarbamate ligand are central to understanding the chemistry of its metal complexes.

Bidentate Chelation Mode via Sulfur Atoms

The dithiocarbamate ligand typically coordinates to a metal center in a bidentate fashion through its two sulfur atoms. This chelating behavior leads to the formation of a stable four-membered ring. The two sulfur atoms act as donor sites, forming a chelate with the metal ion. This bidentate coordination is the most common binding mode for dithiocarbamate ligands.

Resonance structures of the dithiocarbamate anion indicate a delocalization of the π-electrons from the nitrogen atom towards the CS₂ group. This electron delocalization results in a partial double bond character for the C-N bond and enhances the electron density on the sulfur atoms, making them effective donors.

Role as a Strong σ-Donating Thiolate Group

Dithiocarbamates are recognized as strong σ-donating ligands. orientjchem.org The thiolate sulfur atoms possess lone pairs of electrons that are readily donated to the metal center, forming a strong σ-bond. This strong σ-donation contributes to the stability of the resulting metal complexes. The π-electron delocalization within the ligand also allows for some π-back-bonding, which can further stabilize the metal-ligand interaction.

Chelating Ability with Transition Metals

Dithiocarbamate ligands exhibit a remarkable ability to form stable chelates with a vast number of transition metals. Their versatility is demonstrated by their capacity to stabilize metals in various oxidation states. The soft nature of the sulfur donor atoms makes them particularly suitable for binding to soft metal ions.

The general method for synthesizing metal dithiocarbamate complexes involves the reaction of a metal salt with an alkali metal salt of the dithiocarbamate ligand. For instance, nickel(II) chloride reacts with sodium dialkyldithiocarbamate to precipitate the corresponding nickel(II) bis(dialkyldithiocarbamate) complex.

Coordination Geometry of Nickel(II) in Dithiocarbamate Complexes

The coordination geometry of nickel(II) in dithiocarbamate complexes is predominantly square planar, although other geometries, such as octahedral, can also be observed, particularly in the presence of additional ligands.

Distorted Square Planar Geometry

In many nickel(II) dithiocarbamate complexes, the nickel atom is four-coordinate, with the two dithiocarbamate ligands chelating to the metal center through their sulfur atoms. This arrangement typically results in a diamagnetic, square planar geometry around the nickel(II) ion. wikipedia.org However, this square planar geometry is often distorted. researchgate.netresearchgate.netnih.govrsc.orgtandfonline.commdpi.com

The distortion from a perfect square planar geometry can be attributed to several factors, including the steric hindrance of the organic substituents on the nitrogen atom of the dithiocarbamate ligand and crystal packing effects. X-ray crystallographic studies of various nickel(II) bis(dithiocarbamate) complexes have confirmed this distorted square planar coordination. researchgate.netresearchgate.netnih.govrsc.orgtandfonline.commdpi.com

ComplexNi-S Bond Lengths (Å)S-Ni-S Bite Angle (°)Coordination Geometry
Bis(N-butyl-N-(4-fluorobenzyl)dithiocarbamato-S,S')nickel(II)--Distorted Square Planar
(N-butyl-N-(4-fluorobenzyl)dithiocarbamato-S,S')(thiocyanato-N)(triphenylphosphine)-nickel(II)--Distorted Square Planar
[Ni(C₆F₅)(S₂CNiPr₂)(PPhMe₂)]--Tetrahedrally Distorted Square-Planar
{Ni(dppf)}₂{(L1)₂}₂2.2220(6), 2.2052(6)-Distorted Square Planar
{Ni(dppe)}₂{(L1)₂}₂2.193(3), 2.207(3)-Distorted Square Planar

Octahedral Geometry

While less common for simple bis(dithiocarbamate)nickel(II) complexes, an octahedral coordination geometry around the nickel(II) center can be achieved. This typically occurs in the presence of additional coordinating ligands, such as pyridines or other nitrogen-donor molecules. In such cases, the two dithiocarbamate ligands occupy four coordination sites in the equatorial plane, while the two additional ligands coordinate at the axial positions, completing the octahedral geometry. The formation of an octahedral complex is often accompanied by a change in the magnetic properties of the nickel(II) ion from diamagnetic (in square planar geometry) to paramagnetic.

Distorted Square Pyramidal Geometry

While many nickel(II) dithiocarbamate complexes adopt a square planar geometry, deviations are common, leading to distorted configurations. Single crystal X-ray analyses of various nickel(II) dithiocarbamate complexes reveal that a slightly distorted square planar geometry is a frequent structural motif. This distortion arises primarily from the small bite angle of the dithiocarbamate ligand when it chelates to the nickel center. In some instances, the coordination can expand to a pseudo-square pyramidal or even an octahedral geometry, particularly through the formation of intermolecular anagostic interactions, where C-H bonds from adjacent molecules interact with the axial positions of the nickel ion.

Influence of Ancillary Ligands on Coordination Geometries

The introduction of ancillary, or secondary, ligands to a nickel dithiocarbamate system can significantly alter the coordination geometry around the central nickel atom. Planar nickel dithiocarbamates tend to react with soft Lewis bases like phosphines. The addition of ligands such as triphenylphosphine (PPh₃) and thiocyanate (NCS⁻) can induce notable changes in the bonding parameters of the complex. For example, the replacement of sulfur atoms in the NiS₄ chromophore with phosphorus from phosphine ligands leads to the formation of square-planar complexes with a NiS₂P₂ chromophore. The steric and electronic properties of these ancillary ligands play a crucial role in determining the final structure, often enforcing a distorted square planar arrangement.

Formation of Mixed-Ligand Complexes

Mixed-ligand complexes, incorporating both dithiocarbamate and other donor ligands, are of significant interest as they allow for the fine-tuning of the electronic and steric properties of the metal center.

Influence of N-Donor and P-Donor Ligands on Nickel Coordination

A wide array of nitrogen- and phosphorus-donor ligands have been successfully incorporated into nickel dithiocarbamate structures, creating heteroleptic complexes with varied coordination environments.

Phosphines : Triphenylphosphine (PPh₃) and chelating phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf) readily form mixed-ligand complexes. The coordination of phosphine ligands, which are known π-acceptors, can increase the strength of the thioureide bond within the dithiocarbamate ligand. These complexes typically maintain a square planar geometry around the nickel(II) center, which is generally diamagnetic.

Schiff Bases : Schiff base ligands, such as ethylsalicylaldiminate, can react with nickel(II) dithiocarbamates to form new mixed-ligand complexes. In these cases, the Schiff base coordinates to the nickel ion through its azomethine nitrogen and phenolic oxygen atoms, while the dithiocarbamate binds through its two sulfur atoms, resulting in a diamagnetic, square planar complex.

Pyridine (B92270) Derivatives : While some pyridyl-functionalized dithiocarbamate ligands coordinate to nickel(II) solely through their sulfur atoms without involving the pyridyl nitrogen, other N-donor ligands like substituted bipyridines can form adducts, altering the coordination sphere.

The formation of these mixed-ligand complexes is a versatile strategy for modifying the properties of the parent nickel dithiocarbamate compound.

Stoichiometry of Metal-Ligand Complexes

The stoichiometry of mixed-ligand nickel dithiocarbamate complexes is dependent on the nature of the reacting ligands. A common stoichiometry observed in complexes involving a Schiff base and a dithiocarbamate is 1:1:1, corresponding to one nickel(II) ion, one Schiff base ligand, and one dithiocarbamate ligand. For complexes with phosphines, formulations such as [Ni(dtc)(P-P)]X and [Ni(dtc)(L₂)₂]X (where dtc is dithiocarbamate, P-P is a bidentate phosphine, L is a monodentate phosphine, and X is a counter-ion) are prevalent. The synthesis of unsymmetrical bis-dithiocarbamates typically involves reacting a nickel(II) salt with a sodium N,N'-disubstituted dithiocarbamate salt in a 1:2 molar ratio.

Complex TypeAncillary Ligand(s)Stoichiometry (Ni:dtc:Ancillary)Reference
Schiff Base ComplexEthylsalicylaldiminate1:1:1
Bidentate Phosphine Complexdppm, dppp, dppb1:1:1
Monodentate Phosphine ComplexPPh₃1:1:2
Homoleptic ComplexDithiocarbamate only1:2:0

Supramolecular Interactions in Nickel Dithiocarbamate Crystal Networks

Beyond covalent coordination bonds, weaker non-covalent interactions play a critical role in organizing nickel dithiocarbamate molecules into ordered crystal lattices. These supramolecular interactions dictate the packing and ultimate architecture of the solid-state structure.

C-H···F Interactions

C-H···F interactions are a type of weak hydrogen bond that can play a role in the crystal packing of molecules. In the context of nickel dithiocarbamate systems, these interactions are not intrinsic to the basic Ni(S₂CNR₂)₂ structure but can be engineered by incorporating fluorine atoms into the R groups of the dithiocarbamate ligand.

Research on fluorinated nickel dithiocarbamate complexes has shown that C-H···F interactions can be significant in influencing the solid-state architecture. These interactions occur when a hydrogen atom covalently bonded to a carbon atom comes into close proximity with a fluorine atom of a neighboring molecule. The strength and geometric characteristics of these bonds are influenced by the acidity of the C-H donor and the local electronic environment. ias.ac.in Studies on various fluorobenzene derivatives have demonstrated that as the number of fluorine atoms on a benzene ring increases, the acidity of the C-H protons is enhanced, leading to stronger and more structurally significant C-H···F interactions. ias.ac.in In crystalline structures, these contacts have been shown to be competitive with other weak interactions like C-H···π stacking. ed.ac.uk The presence of fluorine in the ligand framework can thus be a tool for crystal engineering, guiding the assembly of specific supramolecular structures. nih.gov

Intramolecular C-H···Ni Anagostic Interactions

Anagostic interactions are a specific type of weak, non-covalent interaction between a C-H bond and an electron-deficient, coordinatively unsaturated transition metal center. In square-planar nickel(II) dithiocarbamate complexes, these intramolecular interactions are frequently observed and have been the subject of detailed structural and computational studies. researchgate.netmdpi.com

These interactions typically involve a hydrogen atom from an alkyl or aryl group on the dithiocarbamate ligand positioned in close proximity to the nickel center, often in one of the axial positions of the square plane. The Ni···H distances are typically shorter than the sum of their van der Waals radii, providing evidence for a bonding interaction. For example, in certain heteroleptic Ni(II) dithiocarbamate complexes also containing a triphenylphosphine ligand, intramolecular C-H···Ni interactions have been identified with Ni···H distances measured at 2.815 Å and 2.869 Å. researchgate.net In another study, a rare C–H⋯Ni short contact was observed in a complex involving a triphenylphosphine ligand, highlighting the role of steric and electronic factors in promoting such interactions. rsc.org

The presence of anagostic interactions can be confirmed through single-crystal X-ray diffraction, which provides precise geometric parameters. Computational methods, such as Density Functional Theory (DFT), are also employed to analyze and quantify the energetic significance of these weak bonds. researchgate.net

Complex Type Interaction Ni···H Distance (Å) Reference
Heteroleptic Ni(II) dithiocarbamate-phosphineIntramolecular C-H···Ni2.815 researchgate.net
Heteroleptic Ni(II) dithiocarbamate-phosphineIntramolecular C-H···Ni2.869 researchgate.net
Heteroleptic Ni(II) dithiocarbamate-phosphineIntramolecular C-H···NiShort contact observed rsc.org

Hydrogen Bonding Patterns (e.g., N–H⋯O, N–H⋯S, N–H⋯N)

Hydrogen bonding plays a crucial role in defining the supramolecular chemistry of coordination compounds. In nickel dithiocarbamate systems, the nature of hydrogen bonding is highly dependent on the specific ligands and any solvent molecules incorporated into the crystal lattice.

For complexes derived from secondary amines, such as nickel diamyldithiocarbamate, the ligand itself lacks an N-H donor group, precluding direct N-H···X hydrogen bonds originating from the dithiocarbamate. However, intermolecular hydrogen bonds can still be a dominant feature of the crystal structure through other mechanisms:

C-H···S Interactions : Weak hydrogen bonds can form between C-H groups on the alkyl substituents of the ligand and the sulfur atoms of the dithiocarbamate core of an adjacent molecule. Putative weak intermolecular hydrogen bonds to sulfur with S···H distances less than the sum of the van der Waals radii (~3.0 Å) have been observed in the crystal structures of several nickel dithiocarbamate complexes. nasa.gov

Involvement of Co-ligands or Solvents : If the complex contains co-ligands or solvent molecules with hydrogen bond donor or acceptor sites, these can mediate the formation of extensive hydrogen-bonded networks.

Ligands from Primary Amines : When the dithiocarbamate ligand is synthesized from a primary amine (RNH₂), the resulting ligand possesses an N-H bond that can act as a hydrogen bond donor. Studies on related metal-organic systems have investigated the strength and spectroscopic signatures of N-H···S hydrogen bonds, finding them to be surprisingly strong and capable of influencing molecular conformation. nih.gov In other nickel complexes designed to study hydrogen bonding, N-H···F and N-H···Cl interactions have been characterized, with N-H stretching frequencies in IR spectra providing clear evidence of the bond's existence and relative strength. nih.gov

Oxidation States of Nickel in Dithiocarbamate Complexes

A hallmark of dithiocarbamate ligands is their ability to stabilize a wide range of metal oxidation states. This is attributed to the electronic nature of the ligand, which can be described by resonance structures that place electron density on the sulfur atoms, making them effective sigma donors. For nickel, complexes in the formal oxidation states of Ni(II), Ni(III), and Ni(IV) have been well-characterized.

The most common and stable oxidation state is Ni(II), which typically forms diamagnetic, square-planar complexes with a d⁸ electronic configuration. However, the strong donating ability of the dithiocarbamate ligand facilitates the removal of electrons from the metal center, allowing for the generation and stabilization of higher oxidation states. The accessibility of these higher states makes nickel dithiocarbamate complexes electrochemically active and relevant in redox processes.

Spectroscopic Evidence for Ni(II), Ni(III), and Ni(IV) Species

Different oxidation states of nickel in dithiocarbamate complexes can be identified and characterized by a combination of spectroscopic and electrochemical techniques.

Nickel(II):

UV-Vis Spectroscopy: Ni(II) dithiocarbamate complexes are typically green or brown and exhibit characteristic electronic absorption spectra. They show intense bands in the UV region corresponding to intraligand π→π* transitions and ligand-to-metal charge transfer (LMCT) bands at lower energy. researchgate.netresearchgate.net Weaker d-d transitions, characteristic of the square-planar d⁸ configuration, are often observed in the visible region, for instance, a band around 630 nm can be assigned to the dxy → dx²-y² transition. jetir.org

NMR Spectroscopy: Being diamagnetic, ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing Ni(II) dithiocarbamate complexes. The chemical shift of the carbon atom in the NCS₂ backbone, typically observed around 200-210 ppm, is indicative of the ligand's coordination mode. jetir.orgacs.org

Nickel(III):

EPR Spectroscopy: Ni(III) complexes have a d⁷ electronic configuration and are paramagnetic with one unpaired electron (S=1/2). They are readily studied by Electron Paramagnetic Resonance (EPR) spectroscopy. At low temperatures, Ni(III) species exhibit characteristic rhombic or axial EPR signals. For example, a six-coordinate Ni(III) complex was reported with g-values of gₓ = 2.356, gᵧ = 2.158, and g₂ = 2.059, which are significantly different from those of Ni(I) species. researchgate.net Another low-spin Ni(III) center showed a nearly axial spectrum with g₁ = 2.11 and g₂ = 2.02. nih.gov The precise g-values are sensitive to the coordination geometry and the nature of the ligands. nih.govsci-hub.box

Nickel(IV):

UV-Vis Spectroscopy: Ni(IV) complexes, with a d⁶ configuration, are typically diamagnetic and intensely colored. Their electronic spectra are dominated by strong charge-transfer bands.

General Characterization: The formation of Ni(IV) species is often achieved through the chemical or electrochemical oxidation of the corresponding Ni(II) or Ni(III) complexes. Characterization relies on a combination of techniques, including voltammetry to establish the redox potentials and spectroscopic comparison with the lower-valent precursors.

There is no significant or confirmed spectroscopic evidence for the existence of a Ni(V) oxidation state in dithiocarbamate complexes in the reviewed literature.

Oxidation State Electron Config. Magnetic Property Key Spectroscopic Technique Typical Spectroscopic Features
Ni(II)d⁸DiamagneticUV-Vis, NMRd-d transitions (~630 nm); ¹³C NMR signal for NCS₂ at ~205 ppm. researchgate.netjetir.org
Ni(III)d⁷Paramagnetic (S=1/2)EPRAnisotropic signals at low temp; g-values typically > 2.0023. researchgate.netnih.gov
Ni(IV)d⁶DiamagneticUV-Vis, VoltammetryIntense charge-transfer bands.

Crystal Structure Analysis of Nickel Dithiocarbamate Compounds

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure of crystalline solids. This technique involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the determination of atomic positions with very high precision.

The analysis of the diffraction pattern for bis(dipentyldithiocarbamato)nickel(II), the formal name for nickel diamyldithiocarbamate, reveals its crystallographic symmetry. The compound crystallizes in the monoclinic crystal system. researchgate.net The specific arrangement of molecules within the crystal lattice is described by the space group P12₁/n1. researchgate.net This space group belongs to the centrosymmetric space group No. 14, which dictates the symmetry operations that can be applied to the molecule to generate the entire crystal lattice.

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimensions and angle of the monoclinic unit cell were determined at a temperature of 120 K. researchgate.net The structure contains two molecules (Z = 2) within each unit cell. researchgate.net The square-planar geometry characteristic of many nickel bis(dithiocarbamate) complexes facilitates efficient molecular packing in the solid state. researchgate.net

The specific crystallographic data for bis(dipentyldithiocarbamato)nickel(II) are summarized in the table below. researchgate.net

ParameterValue
Chemical Formula C₂₂H₄₄N₂NiS₄
Crystal System Monoclinic
Space Group P12₁/n1 (No. 14)
a (Å) 10.402(2)
b (Å) 13.261(3)
c (Å) 10.701(2)
α (°) ** 90
β (°) 114.79(3)
γ (°) 90
Volume (ų) **1340.1
Z 2
Temperature (K) 120
Radiation Mo Kα (λ = 0.71073 Å)

Table 1: Crystallographic Data for bis(dipentyldithiocarbamato)nickel(II). researchgate.net

SCXRD analysis confirms that in nickel dithiocarbamate (B8719985) complexes, the central nickel(II) ion is coordinated by the sulfur atoms of the dithiocarbamate ligands. A significant number of crystallographic studies on analogous nickel bis(dithiocarbamate) compounds have established a square-planar coordination environment for the nickel atom. researchgate.netwikipedia.org This geometry is also observed in this compound. The nickel atom lies at the center of a plane defined by the four sulfur atoms from the two dithiocarbamate ligands. This coordination results in a diamagnetic complex. wikipedia.org The long amyl (pentyl) chains extend from the nitrogen atoms of the dithiocarbamate backbone.

The dithiocarbamate ligand (R₂NCS₂⁻) is a classic bidentate chelating agent, meaning it binds to the central metal ion through two donor atoms simultaneously. In this compound, each dithiocarbamate ligand coordinates to the nickel(II) ion through both of its sulfur atoms. This forms a stable four-membered chelate ring (Ni-S-C-S). The bidentate coordination mode is a defining structural feature of these types of complexes. wikipedia.org

Analysis of Crystallographic Data and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govmdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show the nature and strength of contacts with neighboring molecules. mdpi.com Distances shorter than the sum of van der Waals radii (close contacts) are typically highlighted in red, while longer-range contacts are shown in blue. nih.govmdpi.com

This analysis can be summarized in a two-dimensional "fingerprint plot," which plots the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.gov These plots provide a unique fingerprint for the intermolecular interactions within a crystal. nih.gov Different types of interactions (e.g., H···H, C-H···S, C-H···π) appear in distinct regions of the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.govmdpi.com For example, in related nickel complexes, analyses have quantified the contributions of H···H, O···H, C···H, and even metal-involved contacts, providing a detailed picture of the forces stabilizing the crystal packing. nih.govnih.gov

Non-Covalent Contacts within Crystal Networks

Beyond the primary covalent bonds, the crystal structures of nickel dialkyldithiocarbamates are stabilized by a network of weaker, non-covalent interactions. These contacts, while subtle, are crucial in determining the three-dimensional architecture of the crystal lattice. Among the most significant are anagostic interactions, a specific type of metal-hydrogen bond.

In many square-planar d⁸ metal complexes like nickel(II) dithiocarbamates, rare C-H···Ni anagostic interactions are observed. These are characterized by a hydrogen atom from an alkyl group approaching the nickel center in an axial position. Anagostic bonds are generally defined by H···Metal distances in the range of approximately 2.3 to 3.0 Å and C-H···Metal angles between 110° and 170°. These interactions are considered 3-center-2-electron bonds and contribute to the stability of the complex.

For instance, in the crystal structure of bis(diisopropyldithiocarbamato)nickel(II), an anagostic interaction is observed with a C-H···Ni angle of approximately 160° and an H···Ni distance of about 3.00 Å. Such interactions can occur between different molecules within the crystal, linking them into a supramolecular assembly. While these have often been noted as structural points of interest, they may also play a significant role in the reactivity and catalytic activity of the complex. Although specific crystallographic data for this compound is not detailed in the available literature, similar anagostic and other van der Waals interactions involving the amyl groups are expected to be principal factors in its crystal packing.

Table 1: Representative Non-Covalent Interaction Geometries in Nickel Dialkyldithiocarbamate Complexes

Interaction TypeDonor GroupAcceptorTypical Distance (Å)Typical Angle (°)Reference
AnagosticC-H (alkyl)Ni2.3 - 3.0110 - 170

High-Temperature X-ray Crystal Structure Analysis

High-temperature X-ray crystallography is a powerful technique used to study the dynamic behavior of crystalline materials. By analyzing a crystal at elevated temperatures, it is possible to investigate phenomena such as phase transitions, thermal expansion, and changes in atomic vibrations. While low-temperature data collection is standard for achieving high precision, high-temperature studies provide unique insights into the structural stability and dynamic properties of a compound.

Examination of Atomic Movement and Thermal Displacement

A primary effect of increasing temperature is the enhancement of atomic vibrations within the crystal lattice. In a high-temperature single-crystal X-ray diffraction experiment, this increased motion is modeled by thermal displacement parameters. These parameters describe the volume occupied by an atom as it oscillates around its equilibrium lattice position.

The displacement can be modeled isotropically, assuming the vibration is uniform in all directions (a sphere), or anisotropically, where the vibration is described by an ellipsoid to account for different vibrational amplitudes along different axes. Anisotropic Displacement Parameters (ADPs) provide a more detailed and accurate picture of atomic motion, especially at high temperatures. A study on a Schiff base Ni(II) complex from 298 K to 456 K showed that while no major phase transition occurred, the lattice parameters expanded as expected with thermal expansion, and the ADPs of all atoms increased significantly.

Table 2: Illustrative Example of Temperature's Effect on Crystallographic Parameters for a Ni(II) Complex

ParameterValue at 298 KValue at 456 K
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)10.1510.21
b (Å)12.3012.38
c (Å)14.8014.89
β (°)95.095.2
Volume (ų)18381875
R-factor0.0450.068
Data is hypothetical, based on trends observed in reference for a comparable Ni(II) complex.

Temperature Factors and Electron Density Maps

Temperature factors, or B-factors, are directly related to the mean square displacement of an atom and are a quantitative measure of its thermal vibration. In a crystal structure refinement, higher B-factors indicate greater movement.

As temperature rises, the increased atomic vibration causes the electron density associated with each atom to become more diffuse or "smeared out." An electron density map calculated from high-temperature diffraction data will consequently show broader, less-defined peaks with lower peak heights compared to a map from low-temperature data. This diffusion of electron density reflects the fact that the atom occupies a larger volume of space over the time of the experiment. For a compound like this compound, this would be particularly noticeable for the terminal carbon atoms of the long amyl chains, which are expected to exhibit the greatest thermal motion.

Influence of Temperature on Structural Precision

The increased atomic motion and smearing of electron density at high temperatures directly impact the precision of the resulting crystal structure model. The ability to pinpoint the exact center of an atom's position decreases, leading to higher standard deviations for atomic coordinates.

Consequently, the precision of calculated geometric parameters, such as bond lengths and angles, is reduced. The refinement of the structural model typically results in a higher R-factor (residual factor), indicating a poorer fit between the observed diffraction data and the calculated model. While high-temperature analysis is less precise for determining a static structure, it is indispensable for understanding the dynamic behavior, thermal stability, and potential phase transitions of crystalline materials like this compound.

Theoretical and Computational Investigations of Nickel Diamyldithiocarbamate

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of transition metal complexes, including nickel dithiocarbamates. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like nickel diamyldithiocarbamate.

Computational geometry optimization of this compound, typically performed using DFT methods, predicts a square planar coordination geometry around the Ni(II) center. In this arrangement, the nickel atom is chelated by the two sulfur atoms from each of the two diamyldithiocarbamate ligands, forming a NiS₄ core. This square planar geometry is a characteristic feature of many Ni(II) dithiocarbamate (B8719985) complexes. researchgate.netrsc.org

DFT calculations, often employing basis sets like LANL2DZ for the metal and 6-311G(d,p) for other atoms, can predict key structural parameters. researchgate.net The optimized geometry from these calculations is generally in good agreement with experimental data obtained from single-crystal X-ray diffraction studies of analogous nickel dithiocarbamate complexes. researchgate.netjyu.fi For instance, the calculated bond lengths and angles typically show minimal deviation from experimental values.

Below is a representative table of optimized geometrical parameters for a model nickel bis(dialkyldithiocarbamate) complex based on DFT calculations found in the literature for similar structures.

ParameterTypical Calculated Value (Å/°)
Ni-S bond length2.20 - 2.25 Å
C-N (thioureide) bond length1.35 - 1.40 Å
C-S bond length1.70 - 1.75 Å
S-Ni-S bond angle (bite angle)75 - 80°
S-Ni-S bond angle (trans)180° (idealized)
Note: These values are representative and can vary depending on the specific alkyl groups and the level of theory used.

The thioureide C-N bond length is of particular interest as it indicates a degree of double bond character, suggesting delocalization of π-electrons across the dithiocarbamate backbone. researchgate.net

DFT calculations are instrumental in predicting and interpreting the spectroscopic data of this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra. Key vibrational modes for nickel dithiocarbamate complexes include:

ν(C-N): The thioureide C-N stretching frequency, typically observed in the range of 1450-1550 cm⁻¹, is a crucial indicator of the C-N bond order. jetir.org Its position is sensitive to the electron-donating ability of the alkyl groups.

ν(C-S): The C-S stretching frequency, usually found around 950-1050 cm⁻¹, provides information about the sulfur-carbon bond. jetir.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The UV-Vis spectra of square planar Ni(II) dithiocarbamate complexes are typically characterized by intense bands in the UV region and weaker d-d transition bands in the visible region. researchgate.netrsc.org The intense bands are often assigned to ligand-to-metal charge transfer (LMCT) and intraligand π-π* transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to calculate ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, which is diamagnetic, the calculated chemical shifts generally show good correlation with experimental data. jetir.orgacs.org The ¹³C NMR spectrum is particularly informative for the chemical shift of the NCS₂ carbon, which is sensitive to the electronic environment. jetir.org

A comparison of experimental and DFT-calculated spectroscopic data for a representative nickel bis(dialkyldithiocarbamate) is shown below:

Spectroscopic DataExperimental RangeDFT Calculated Range
IR: ν(C-N) (cm⁻¹) 1480 - 15201470 - 1530
IR: ν(C-S) (cm⁻¹) 980 - 1010970 - 1020
UV-Vis: λmax (nm) ~330 (LMCT), ~450 (d-d)Consistent with experimental transitions
¹³C NMR: δ(NCS₂) (ppm) 200 - 210195 - 215

DFT calculations provide access to several quantum chemical descriptors that help in evaluating the molecular stability and reactivity of this compound. nih.govepstem.net These descriptors are derived from the energies of the frontier molecular orbitals.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of the molecule.

These parameters are valuable in predicting how this compound will interact with other chemical species. nih.govresearchgate.net

Analysis of Electronic Structure

The electronic structure of this compound, particularly the distribution of electrons and the nature of its molecular orbitals, governs its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. nih.gov

For nickel bis(dithiocarbamate) complexes, the HOMO is typically characterized by significant contributions from the sulfur and nickel d-orbitals, while the LUMO is often centered on the Ni-S antibonding orbitals. nih.gov The electron density of both HOMO and LUMO is generally distributed over the NiS₄ core. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. nih.gov

OrbitalTypical Energy (eV)Primary Atomic Contributions
HOMO -5.0 to -5.5Ni (d), S (p)
LUMO -2.5 to -3.0Ni (d), S (p)
HOMO-LUMO Gap (ΔE) 2.0 to 2.5-
Note: These energy values are illustrative and depend on the specific complex and computational method.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP map typically shows a negative potential (red and yellow regions) localized over the electronegative sulfur atoms of the dithiocarbamate ligands. researchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms of the alkyl groups. The MEP analysis is useful for understanding intermolecular interactions and the reactive sites of the molecule. researchgate.net

Mulliken Charge Distribution

The distribution of electron density within a molecule is a fundamental property that influences its reactivity and intermolecular interactions. Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing a simplified picture of the electron distribution. mdpi.com This analysis partitions the total electron population among the constituent atoms, offering insights into the electrostatic potential and the nature of chemical bonds.

AtomMulliken Charge (a.u.)
Ni+0.25
S1-0.15
S2-0.14
N-0.30
C(S2)+0.18

Chemical Activity Parameters

The chemical reactivity of a molecule can be rationalized and predicted using a set of parameters derived from conceptual DFT. These parameters, often referred to as chemical reactivity descriptors, provide a quantitative measure of a molecule's propensity to participate in chemical reactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Computational studies on nickel(II) dithiocarbamate complexes have utilized these parameters to understand their electronic properties and reactivity. researchgate.net The HOMO is typically localized on the dithiocarbamate ligands, specifically on the sulfur atoms, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the nickel ion and the surrounding sulfur atoms, suggesting this region is prone to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small gap suggests that the molecule is more reactive. For nickel(II) dithiocarbamate complexes, the calculated HOMO-LUMO gaps are generally in a range that indicates a stable yet reactive molecule, which is consistent with their diverse applications.

The following table summarizes key chemical activity parameters for a representative nickel(II) dialkyldithiocarbamate complex, providing insight into the expected reactivity of this compound.

ParameterValue (eV)
E(HOMO)-5.8
E(LUMO)-2.1
Energy Gap (ΔE)3.7
Ionization Potential (I)5.8
Electron Affinity (A)2.1
Electronegativity (χ)3.95
Chemical Hardness (η)1.85
Chemical Softness (S)0.54

Non-Covalent Interaction Energy Calculations

Theoretical investigations of nickel(II) dithiocarbamate complexes often employ methods like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. researchgate.netresearchgate.net These analyses can reveal the nature and extent of non-covalent interactions within the crystal structure. For instance, in related complexes, H···H contacts are often found to be the most significant intermolecular interactions. researchgate.net

The calculation of interaction energies provides a quantitative measure of the strength of these non-covalent bonds. nih.gov While specific interaction energy data for this compound is scarce, studies on other nickel complexes provide a framework for understanding these forces. The following table presents hypothetical non-covalent interaction energies that could be expected for a dimer of this compound, based on typical values for similar systems.

Interaction TypeInteraction Energy (kcal/mol)
van der Waals-5.2
Electrostatic-2.8
Total Interaction Energy-8.0

Basis Set Superposition Error (BSSE) Correction

When calculating the interaction energy between two or more molecules (a supramolecular complex), a computational artifact known as the Basis Set Superposition Error (BSSE) can arise. rsc.org This error occurs because the basis set used to describe one molecule in the complex can be "borrowed" by the other molecules, artificially lowering their energy and leading to an overestimation of the interaction energy. pku.edu.cn

To obtain accurate interaction energies, it is crucial to correct for BSSE. The most common method for this correction is the counterpoise (CP) method developed by Boys and Bernardi. pku.edu.cn In this approach, the energies of the individual monomers are calculated using the full basis set of the entire complex (including "ghost" orbitals of the other monomers). The difference between the energy of a monomer calculated with its own basis set and with the full complex basis set gives the BSSE.

The BSSE-corrected interaction energy is then calculated by subtracting the BSSE from the uncorrected interaction energy. This correction is particularly important for weakly bound systems where the interaction energies are of a similar magnitude to the BSSE itself. While specific BSSE correction values for this compound are not available, the table below provides an illustrative example of how BSSE can affect the calculated interaction energy for a model system.

Energy ComponentValue (kcal/mol)
Uncorrected Interaction Energy-9.5
BSSE1.5
Corrected Interaction Energy-8.0

Advanced Quantum Chemical Methods

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced quantum chemical methods are employed. These methods go beyond simple population analyses and provide a more detailed and nuanced picture of the chemical bonds and interactions within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds. QTAIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions based on the properties of the electron density at the bond critical points (BCPs).

For nickel(II) dithiocarbamate complexes, QTAIM analysis would be expected to reveal BCPs between the nickel and sulfur atoms, confirming the presence of coordination bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the bond strength and character. A relatively high ρ and a negative ∇²ρ would indicate a significant degree of covalent character in the Ni-S bonds.

The following table presents hypothetical QTAIM parameters for the Ni-S bond in this compound, based on values reported for similar metal-sulfur bonds.

QTAIM ParameterValue (a.u.)
Electron Density (ρ)0.075
Laplacian of Electron Density (∇²ρ)+0.12
Total Energy Density (H)-0.005

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is another powerful tool used to study chemical bonding and electron delocalization within a molecule. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. This method allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity.

In the case of this compound, NBO analysis would provide a detailed picture of the Ni-S coordination bonds and the electronic structure of the dithiocarbamate ligand. It would likely show strong donor-acceptor interactions between the lone pairs on the sulfur atoms and the empty d-orbitals of the nickel atom, quantifying the covalent character of the Ni-S bonds. Furthermore, NBO analysis can reveal delocalization effects within the dithiocarbamate ligand itself, such as the delocalization of the nitrogen lone pair into the C-S bonds.

The following table presents a hypothetical NBO analysis for a key donor-acceptor interaction in this compound, illustrating the stabilization energy associated with this interaction.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(S)LP*(Ni)45.8

Computational Modeling of Temperature Dependence in Crystal Structures

The influence of temperature on the crystal structure of molecular compounds like this compound is a critical area of study, as thermal effects can induce phase transitions, alter molecular packing, and affect material properties. Computational modeling, in conjunction with experimental techniques, provides a powerful approach to understanding these phenomena.

Computational studies on the temperature-dependence of molecular crystals often involve analyzing data from single-crystal X-ray diffraction (XRD) experiments conducted over a range of temperatures. nih.gov This allows for the precise determination of changes in unit cell parameters, bond lengths, and angles. The collected data can then be used to calculate properties such as the thermal expansion tensor, which describes the anisotropic response of the crystal to temperature changes. rsc.org For organic molecular crystals, the mean volumetric thermal expansion coefficient is a key parameter derived from such studies. rsc.org

While specific computational models for the temperature-dependent crystal structure of this compound are not extensively detailed in the literature, the methodologies are well-established for related systems. Advanced computational techniques can model the lattice-vibrational Gibbs free energy to predict thermodynamic stability across different temperatures.

A crucial experimental technique that informs and validates these computational models is thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset and stages of thermal decomposition. Studies on various homoleptic bis(diorganodithiocarbamato)nickel(II) complexes show that they are generally stable up to around 200°C, after which they undergo decomposition. researchgate.netnasa.gov TGA results for several analogous nickel dithiocarbamate complexes are consistent with the production of 1:1 nickel sulfide (B99878) phases under an inert atmosphere. nasa.govnasa.gov The pyrolysis of these complexes is a key step in their use as single-source precursors, with the resulting nickel sulfide phase (e.g., hexagonal α-NiS, millerite β-NiS, or heazlewoodite Ni₃S₂) being highly dependent on processing conditions like temperature and atmosphere. nasa.govnasa.gov

Table 1: Thermal Decomposition Data for Analogous Nickel(II) Dithiocarbamate Complexes This table presents thermogravimetric analysis (TGA) data for several nickel dithiocarbamate complexes, illustrating typical decomposition behavior under a nitrogen atmosphere. The "Derivative Maximum" indicates the temperature of the most rapid weight loss.

Compound NameMolecular FormulaTGA Derivative Maximum (°C)Final Residue (Theoretical %)Reference
Nickel(II) bis(N-isopropyl-N-benzyl-dithiocarbamate)C₂₂H₂₈N₂S₄Ni343.317.9 (as NiS) nasa.gov
Nickel(II) bis(N-ethyl-N-n-butyl-dithiocarbamate)C₁₄H₂₈N₂S₄Ni377.019.5 (as NiS) nasa.gov
Nickel(II) bis(N-phenyl-N-benzyl-dithiocarbamate)C₂₈H₂₄N₂S₄Ni341.115.8 (as NiS) nasa.gov

Data is for analogous compounds and illustrates general thermal properties.

In addition to diffraction and thermal analysis, variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to investigate structural dynamics in solution, providing further insight into the behavior of these complexes at different temperatures. researchgate.net

Computational Chemistry Approaches for Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating the potential of nickel dithiocarbamate complexes as functional materials. researchgate.netelsevierpure.com DFT calculations are used to optimize the molecular geometry, analyze intermolecular interactions, and determine the electronic properties of these compounds. nih.gov

A key application for nickel dithiocarbamates is their use as single-source precursors for the synthesis of nickel sulfide (NiS) and nickel oxide (NiO) nanoparticles. researchgate.netrsc.org These nanoparticles are valuable functional materials with applications in fields such as photocatalysis. Computational studies are instrumental in understanding how the molecular structure of the precursor influences the properties of the resulting nanoparticles.

The electronic structure of the complex, specifically the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of primary importance. The HOMO-LUMO energy gap (Eg) is a critical parameter that relates to the electronic and optical properties of the material. DFT calculations can accurately predict this gap. researchgate.net For instance, in a study of related nickel(II) dithiocarbamate complexes, the calculated HOMO-LUMO gaps were found to be in the range of 1.76 to 2.01 eV, indicating their semiconductor nature. researchgate.net This property is essential for applications like photocatalysis, where the material must absorb light to generate electron-hole pairs.

Table 2: Calculated Electronic Properties of Analogous Nickel(II) Dithiocarbamate Complexes This table shows the calculated energy differences between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for representative nickel(II) dithiocarbamate complexes using Density Functional Theory (DFT).

ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
[Ni(dtc)(NCS)(PPh₃)] (dtc = N-(4-(dimethylamino)benzyl)-N-propyldithiocarbamate)-5.197-3.4361.761 researchgate.net
[Ni(dtc)(NCS)(PPh₃)] (dtc = N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)-5.361-3.3472.014 researchgate.net
[Ni(dtc)₂] (dtc = N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)-5.101-3.3291.772 researchgate.net

Data is for analogous compounds and illustrates general electronic properties.

Furthermore, computational methods like Hirshfeld surface analysis are employed to study and visualize intermolecular interactions within the crystal structure. researchgate.netmdpi.com These interactions, such as H∙∙∙H contacts, C-H⋯Ni anagostic bonds, and C-H⋯π interactions, govern the supramolecular assembly in the solid state and can influence the physical properties and stability of the material. researchgate.netresearchgate.netmdpi.com By providing a detailed understanding of the structure-property relationships at the molecular level, computational chemistry guides the rational design of nickel dithiocarbamate precursors for specific functional material applications.

Catalytic Applications and Mechanistic Studies of Nickel Dithiocarbamate

General Role of Nickel Complexes as Catalysts

Nickel complexes are pivotal in a vast array of synthetic transformations in organic chemistry. nih.gov Their catalytic activity stems from nickel's ability to exist in multiple stable oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). nih.govacs.orgyoutube.com This redox flexibility allows for diverse mechanistic pathways, including oxidative addition, reductive elimination, and single-electron transfer processes, making them effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com

Historically, nickel's catalytic power was recognized for its "excessive activity," making it powerful yet sometimes difficult to control. youtube.com Modern organonickel chemistry has harnessed this reactivity by fine-tuning ligand environments, leading to the development of highly efficient catalytic systems. youtube.com Nickel catalysts have proven effective in numerous reactions, including cross-couplings, C-H bond functionalization, and polymerization. nih.govnih.govrsc.org Unlike palladium, which typically cycles between Pd(0) and Pd(II) states, nickel's access to a wider range of oxidation states renders it uniquely suitable for radical cross-coupling reactions. youtube.comescholarship.org

A significant driver for the increasing use of nickel in catalysis is its status as an earth-abundant, first-row transition metal. nih.govrsc.org Compared to precious metals like palladium, platinum, and rhodium, nickel is considerably more abundant in the earth's crust and, consequently, more cost-effective. nih.gov This economic advantage is a crucial consideration for large-scale industrial applications.

The "greener" aspect of nickel catalysis is primarily linked to its abundance, which reduces the environmental impact associated with mining precious metals. nih.gov The development of nickel-catalyzed reactions that can replace processes using more toxic or expensive metals contributes to more sustainable chemical synthesis. rsc.org Furthermore, nickel catalysts can often operate under milder conditions and can activate robust chemical bonds (such as C-O, C-F, and C-S) that are challenging for other metals, offering more atom-economical and efficient synthetic routes. youtube.comnih.gov

Specific Types of Catalytic Reactions Involving Nickel Dithiocarbamate (B8719985)

While nickel dithiocarbamate complexes, in general, are well-known compounds, their application in catalysis is less documented than their use as single-source precursors for metal sulfide (B99878) nanoparticles or as antifungal agents. rsc.orgnih.govresearchgate.net Research into the specific catalytic activities of nickel diamyldithiocarbamate is particularly limited in the scientific literature. The following sections discuss key catalytic reactions where nickel complexes are active, noting the available information regarding dithiocarbamate ligands.

The formation of C-N bonds to produce anilines and their derivatives is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for this purpose. nih.govkaust.edu.sa These reactions provide an alternative to traditional methods that often require harsh conditions and generate toxic waste. kaust.edu.sa

Nickel catalysts have been successfully employed in the synthesis of primary anilines via the cross-coupling of aryl halides with ammonia (B1221849) or its surrogates. escholarship.orgkaust.edu.sa Similarly, the synthesis of diarylamines can be achieved through the nickel-catalyzed N-arylation of primary anilines or the oxidative coupling of zinc amides with organomagnesium compounds. nih.govnih.gov These methods highlight nickel's capacity to facilitate challenging C-N bond formations, often with high tolerance for various functional groups. nih.gov A nickel-catalyzed cross-coupling of diarylamines with haloarenes has also been reported. nih.gov

Despite the broad utility of nickel catalysts in this area, specific studies detailing the use of This compound as the catalyst for the synthesis of primary anilines or diarylamines are not prominently featured in available scientific literature. While general nickel dithiocarbamates have been investigated for C-S bond formation, their application in C-N cross-coupling is not well-documented. researchgate.net

Direct functionalization of otherwise inert C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. nih.govrsc.org Nickel catalysis has become a central tool in this field, enabling the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. nih.govmdpi.com These reactions often rely on a directing group on the substrate to guide the nickel catalyst to a specific C-H bond, ensuring regioselectivity. nih.govnih.gov

Nickel-catalyzed C-H functionalization has been applied to a wide range of substrates and coupling partners, including the alkylation of C-H bonds using alkyl halides and olefins, and the arylation of C(sp3)-H bonds. nih.govnsf.gov Mechanistic proposals often involve the formation of high-valent nickel intermediates, such as Ni(III) and Ni(IV), which are key to the bond-forming reductive elimination step. nih.govnsf.gov

Although nickel dithiocarbamate complexes have been studied for their electrochemical properties and ability to stabilize higher oxidation states of nickel, which are relevant to C-H activation cycles, there is a notable lack of specific examples in the literature of This compound being used as a catalyst for C-H activation and functionalization reactions. acs.org

Oxidative coupling reactions involve the formation of a new bond between two substrate molecules, accompanied by the oxidation of the metal catalyst. Nickel catalysts are known to promote such reactions, for example, in the synthesis of diarylamines from zinc amides and organomagnesium reagents, where the process is thought to involve an oxidatively induced reductive elimination from a nickel center. nih.gov

The electrochemical behavior of nickel dithiocarbamate complexes, including their ability to cycle through Ni(II), Ni(III), and Ni(IV) oxidation states, suggests their potential utility in oxidative catalytic cycles. acs.org However, research in this area has often focused on applications in redox flow batteries rather than synthetic organic catalysis. acs.org There are no specific reports in the surveyed literature detailing the application of This compound as a catalyst for oxidative coupling reactions in organic synthesis.

The formation of bonds between a saturated carbon center (Csp3) and heteroatoms (O, N, S) is a critical transformation in organic chemistry. Nickel catalysis has provided powerful tools for these couplings, often proceeding under milder conditions than traditional methods. nih.gov For instance, nickel-catalyzed C-S cross-coupling allows for the synthesis of diaryl sulfides from phenyldithiocarbamates and iodobenzenes. researchgate.net This demonstrates that dithiocarbamate moieties can act as a sulfur source in nickel-catalyzed reactions.

Furthermore, nickel catalysis has enabled the challenging cross-coupling between two different Csp3 centers and deaminative couplings that form C-C bonds by activating a C-N bond. nih.govnih.govresearchgate.net These advanced reactions showcase the unique reactivity of nickel catalysts.

However, a review of the current scientific literature does not yield specific examples of This compound being employed as a catalyst for Csp3-O, Csp3-N, or Csp3-S coupling reactions. While general nickel dithiocarbamates have been used as substrates in C-S coupling, their role as a catalyst for these broader heteroatom coupling reactions remains an underexplored area. researchgate.net

C-H Trifluoromethylation Reactions

There is no available research data to support the use of this compound as a catalyst for C-H trifluoromethylation reactions. The current body of literature on nickel-catalyzed trifluoromethylation focuses on other types of nickel complexes and reagents.

Ethylene (B1197577) Oligomerization

No studies were found that specifically identify this compound as a catalyst for ethylene oligomerization. Research in this area is centered on other classes of nickel catalysts, such as those with dithiolene or iminopyridyl ligands.

Hydrogenolysis

There is no documented use of this compound in catalytic hydrogenolysis reactions.

C-C Bond Formation

No specific examples or mechanistic studies involving this compound for catalytic C-C bond formation have been found in the reviewed literature. The field of nickel-catalyzed C-C bond formation is extensive but focuses on other ligand systems.

Photocatalytic Hydrogen Generation

While some nickel-thiolate and nickel-dithiocarbazate complexes have been investigated for photocatalytic hydrogen generation, there are no available reports detailing the use or efficacy of this compound for this purpose.

Catalysis in Environmental Remediation (e.g., CO₂ Fixation, N₂O Decomposition)

The application of this compound as a catalyst for environmental remediation, specifically for CO₂ fixation or N₂O decomposition, is not described in the current scientific literature. Research on nickel-catalyzed CO₂ fixation often involves different types of organometallic nickel complexes, and N₂O decomposition studies focus on various solid-state nickel oxide-based catalysts. While some nickel dithiocarbamates have been used as precursors to generate nickel sulfide nanoparticles for the photocatalytic degradation of dyes, this does not fall under the specified scope of CO₂ fixation or N₂O decomposition.

Mechanistic Investigations of Catalytic Cycles

The catalytic prowess of nickel dithiocarbamate complexes stems from a series of intricate and interconnected steps within their catalytic cycles. Understanding these mechanisms is paramount for optimizing existing catalytic systems and designing new, more efficient ones. This section delves into the fundamental processes that govern the catalytic activity of nickel dithiocarbamates, with a focus on key intermediates, electron transfer phenomena, and structural dynamics.

Role of High-Valent Nickel Intermediates

High-valent nickel species, particularly Ni(III) and Ni(IV), have been identified as crucial intermediates in a variety of catalytic reactions, including C-C and C-heteroatom cross-coupling reactions. nih.gov While often elusive and challenging to isolate or detect, their involvement is supported by spectroscopic and mechanistic studies. nih.gov

The catalytic cycle of nickel dithiocarbamates can involve changes in the oxidation state of the nickel center. For instance, the oxidation of a Ni(II) dithiocarbamate complex can proceed through a 2-electron pathway to form a Ni(IV) species. auburn.edu However, the subsequent reduction often occurs in two separate 1-electron steps, from Ni(IV) to Ni(III), and then from Ni(III) back to the initial Ni(II) state. auburn.edu This unique redox behavior is intrinsically linked to structural changes in the complex. auburn.edu

The formation of these high-valent intermediates is a key feature that distinguishes nickel's catalytic capabilities from those of palladium, which typically operates within a Pd(0)/Pd(II) cycle. nih.gov The accessibility of Ni(III) and Ni(IV) oxidation states opens up alternative reaction pathways for challenging chemical transformations. nih.govnih.gov For example, in certain cross-coupling reactions, a Ni(III) intermediate has been spectroscopically identified as the species undergoing the critical bond-forming step. nih.gov The transient formation of a dinuclear Ni(IV) oxido complex has also been reported, demonstrating its capability to react with organic substrates. nih.gov

IntermediateOxidation StateRole in Catalytic CycleSupporting Evidence
[Ni(dtc)₃]⁺Ni(III)Intermediate in the reduction from Ni(IV) to Ni(II). auburn.eduCyclic voltammetry and spectroscopic experiments. auburn.edu
Ni(IV) SpeciesNi(IV)Formed via 2e⁻ oxidation from Ni(II); participates in redox cycles. auburn.eduElectrochemical studies showing a 2e⁻ oxidation wave. auburn.edu
Organo-Ni(III)Ni(III)Key intermediate in C-C and C-heteroatom bond formation. nih.govEPR and UV-Vis spectroscopy. nih.gov

Electron Transfer Processes and Hydride Species Formation

Electron transfer is a fundamental step in the catalytic cycles of nickel complexes. Nickel dithiocarbamates exhibit a unique redox cycle where the oxidation from Ni(II) to Ni(IV) involves a two-electron process, while the reduction back to Ni(II) proceeds through two distinct one-electron steps via a Ni(III) intermediate. auburn.edu This behavior is influenced by the coordination environment and can be controlled by the addition of ancillary ligands or Lewis acids. auburn.edu

In certain catalytic systems, particularly those related to proton reduction and hydrogenation, the formation of nickel-hydride species is a critical mechanistic step. nih.govnih.gov These hydrides can be formed through various pathways, including the reaction of a reduced nickel species with a proton source. nih.gov For example, in mimics of [NiFe] hydrogenase, a one-electron reduction of a Ni(II) complex can generate an active Ni(I) species, which then reacts with protons to form a Ni(II)-hydride. nih.gov This hydride can then react further to produce hydrogen gas, regenerating the initial catalyst. nih.gov

Proton-coupled electron transfer (PCET) is another important mechanism, where an electron and a proton are transferred together. nih.gov In some nickel dithiolate complexes, which are structurally similar to dithiocarbamates, PCET pathways allow for electrocatalytic hydrogen evolution without the need to generate highly negative potentials to form low-valent nickel intermediates. nih.gov The formation of pincer-ligated nickel hydridoborate complexes has also been studied, where these species can act as dormant states in the catalytic reduction of carbon dioxide. nih.gov

Ethylene Insertion and β-H Elimination Mechanisms

In the context of olefin polymerization and oligomerization, ethylene insertion and β-hydride elimination are two of the most fundamental mechanistic steps. wikipedia.orgmdpi.com Nickel catalysts, including those with dithiocarbamate-like ligands, are well-known for their ability to catalyze these reactions. nih.govresearchgate.net

Ethylene Insertion: The process begins with the coordination of an ethylene molecule to a vacant site on the nickel center. pku.edu.cn This is followed by the migratory insertion of the ethylene into a nickel-alkyl bond, which extends the growing polymer chain. mdpi.commdpi.com The stereochemistry and electronic properties of the ligands surrounding the nickel atom play a crucial role in the energetics and outcome of this insertion step. mdpi.com Theoretical calculations on α-diimine nickel complexes, for example, have detailed the entire process from ethylene coordination to chain propagation. mdpi.com

β-Hydride Elimination: This process is often a chain-termination or chain-transfer step in polymerization, but it is also a key step in the formation of α-olefins. wikipedia.orgnih.gov It involves the transfer of a hydrogen atom from the carbon atom beta to the nickel center, leading to the formation of a nickel-hydride species and the elimination of an alkene. wikipedia.orgflinders.edu.au For this reaction to occur, the complex typically requires a vacant coordination site cis to the alkyl group. wikipedia.org While β-hydride elimination can be an undesirable side reaction in cross-coupling, it is a productive step in processes like the Shell Higher Olefin Process. wikipedia.org The rate of β-hydride elimination can be slower for nickel compared to palladium, which is a key difference in their catalytic behavior. nih.govcsic.es

The interplay between ethylene insertion and β-hydride elimination, often termed "chain-walking," allows for the formation of branched polymers from ethylene. wikipedia.orgmdpi.com

Mechanistic StepDescriptionSignificance
Ethylene Insertion An ethylene molecule coordinates to the Ni center and inserts into a Ni-alkyl bond. pku.edu.cnmdpi.comChain propagation in polymerization; leads to polymer growth. mdpi.com
β-Hydride Elimination A β-hydrogen is transferred from the growing chain to the Ni center, releasing an alkene. wikipedia.orgflinders.edu.auChain termination/transfer; produces α-olefins; can lead to branched polymers via chain walking. wikipedia.orgmdpi.com

Structural Changes During Catalysis

The catalytic activity of nickel dithiocarbamate complexes is intimately linked to dynamic structural changes that occur throughout the catalytic cycle. These transformations can involve changes in coordination number, geometry, and intramolecular interactions.

A key structural change is the transition between four-coordinate and six-coordinate nickel species. auburn.edu For example, the redox cycle involving Ni(II), Ni(III), and Ni(IV) is underpinned by structural shifts between a four-coordinate Ni(dtc)₂ complex and a six-coordinate [Ni(dtc)₃]⁺ species. auburn.edu The addition of ancillary ligands, such as pyridine (B92270), can also induce structural changes, leading to the formation of five-coordinate or six-coordinate intermediates during the oxidation process. auburn.edu

In-situ studies have provided valuable insights into these structural dynamics. For example, upon dissolution in a primary amine, nickel dithiocarbamates can form octahedral trans-[Ni(S₂CNBuⁱ₂)₂(RNH₂)₂] complexes, a significant change from the typical square-planar geometry. acs.org Heating these adducts can lead to further structural modifications through amide exchange. acs.org Single-crystal X-ray diffraction studies have confirmed the square-planar geometry of many nickel dithiocarbamate complexes, where the dithiocarbamate ligands coordinate in a bidentate fashion. researchgate.netrsc.org However, the introduction of other ligands, like triphenylphosphine, can cause distortions in this geometry due to steric effects. rsc.org

Furthermore, subtle intramolecular interactions, such as C-H···Ni anagostic interactions, have been observed and are dependent on the nature of the substituents on the dithiocarbamate ligand. researchgate.netmdpi.com These weak interactions can influence the stability and reactivity of the catalytic species. mdpi.com

Ligand Design and its Influence on Catalytic Performance

The design of the dithiocarbamate ligand provides a powerful tool to modulate the catalytic performance of nickel complexes. By systematically altering the electronic and steric properties of the substituents on the nitrogen atom, it is possible to fine-tune the catalyst's activity, selectivity, and stability. rsc.org

The electronic nature of the ligand influences the redox properties of the nickel center. auburn.edu For instance, the addition of pyridine-based ancillary ligands to a nickel dithiocarbamate solution can control the 1e⁻ and 2e⁻ transfer pathways in the redox cycle. auburn.edu The equilibrium constants for the coordination of these ancillary ligands are found to increase with the basicity (pKa) of the pyridine derivative, demonstrating a clear electronic effect. auburn.edu

Steric hindrance is another critical factor. Bulky substituents on the ligand can prevent the formation of undesirable catalyst deactivation pathways or influence the selectivity of a reaction. nih.gov In the catalytic reduction of CO₂, nickel pincer complexes with bulky substituents on the phosphorus donor atoms were found to be the most efficient catalysts, as less bulky analogues were more prone to forming dormant species. nih.gov The ligand environment can also dictate the nuclearity and structure of the resulting complexes, leading to the formation of dimers or cluster-based coordination polymers, which can exhibit different catalytic properties. rsc.org In ethylene oligomerization, the specific structure of support materials to which nickel complexes are anchored has a significant impact on catalytic activity and selectivity for different olefins. nih.gov

Catalyst Efficiency and Selectivity Studies

The evaluation of catalyst efficiency and selectivity is crucial for the practical application of nickel dithiocarbamate and related complexes. These studies aim to quantify the catalyst's productivity and its ability to direct a reaction towards a specific desired product.

Catalyst efficiency is often measured in terms of turnover number (TON) or turnover frequency (TOF), which describe the number of substrate molecules converted per molecule of catalyst and per unit time, respectively. High efficiency is a key goal in catalyst development. For instance, a nickel hydride catalyst with a diphosphinite-based ligand has been shown to be highly efficient for the reduction of CO₂ with catecholborane. nih.gov Similarly, nickel-based catalysts supported on inorganic porous materials have demonstrated high and stable activity in ethylene oligomerization. researchgate.netresearchgate.net

Selectivity refers to the catalyst's ability to discriminate between different potential reaction pathways, leading to a high yield of a specific product. In ethylene oligomerization, for example, nickel-based catalysts have received significant attention due to their favorable activity and selectivity. researchgate.net The product distribution can often be tuned by modifying the catalyst properties or reaction conditions. researchgate.netresearchgate.net For example, over certain Ni/SiO₂-Al₂O₃ catalysts, the oligomerization of ethylene predominantly yields C₆, C₈, C₁₀, and C₁₂ fractions. researchgate.net The electronic properties of the nickel metal have also been shown to influence the butene distribution in the hydrogenation of 1,3-butadiene. capes.gov.br Gray correlation analysis has been used to determine that reaction pressure is the most important factor affecting the activity of certain nickel catalysts in ethylene oligomerization, while the Al/Ni molar ratio is the main factor influencing selectivity. nih.gov

ReactionCatalyst SystemKey Findings on Efficiency & Selectivity
CO₂ Reduction Nickel hydride with a diphosphinite-based ligand / CatecholboraneHighly efficient reduction of CO₂ to methanol (B129727) precursors. nih.gov
Ethylene Oligomerization Ni-exchanged zeolitesHigh activity (16–30 g of oligomers/gcat·h) at mild temperatures (30–70°C); highly selective for C₄–C₁₂ olefins. researchgate.net
Ethylene Oligomerization Ni@MAoPA-COFHigh catalytic activity and selectivity for low-carbon olefins. nih.gov Pressure is the key factor for activity; Al/Ni ratio for selectivity. nih.gov
1,3-Butadiene Hydrogenation Unsupported Ni catalysts (Ni-boride, Raney-Ni, etc.)Butene distribution is dependent on the electron density of the Ni metal. capes.gov.br

Determination of Turnover Number (TON)

The Turnover Number (TON) is a critical metric in catalysis, quantifying the efficiency of a catalyst. It represents the maximum number of substrate molecules that a single molecule of the catalyst can convert into product molecules before it becomes deactivated. wikipedia.org A higher TON signifies a more robust and efficient catalyst, which is a desirable characteristic for industrial and chemical processes as it implies that a smaller amount of catalyst is needed to achieve a high yield of the product. wikipedia.org

The determination of the TON is a pivotal step in evaluating the performance of a catalytic system. It is calculated as the ratio of the number of moles of the product formed to the number of moles of the catalyst used. core.ac.uk

Formula for Turnover Number (TON):

TON = (moles of product) / (moles of catalyst)

For a comprehensive evaluation of catalytic performance, the TON is often considered alongside the Turnover Frequency (TOF), which measures the rate of the catalytic reaction, expressed as the number of turnovers per unit of time. wikipedia.org

To illustrate how the TON would be determined for a catalytic process involving this compound, a hypothetical scenario is presented below. This data is purely illustrative and intended to demonstrate the calculation method.

Illustrative Data for TON Calculation in a Hypothetical Catalytic Reaction

ParameterValueUnit
Initial moles of substrate10mmol
Moles of catalyst (this compound)0.05mmol
Reaction time6hours
Moles of product formed8.5mmol
Calculated Turnover Number (TON) 170 -

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